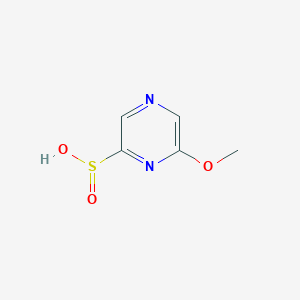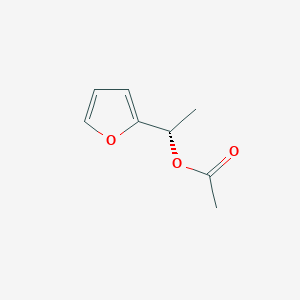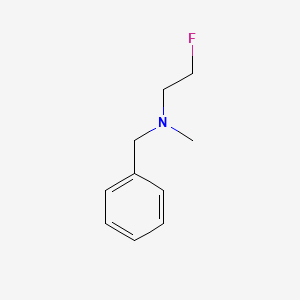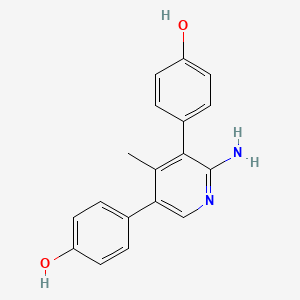
4,4'-(2-Amino-4-methylpyridine-3,5-diyl)diphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(2-Amino-4-methylpyridine-3,5-diyl)diphenol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with an amino group and a methyl group, linked to two phenol groups. Its molecular formula is C18H16N2O2.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Amino-4-methylpyridine-3,5-diyl)diphenol typically involves the reaction of 2-amino-4-methylpyridine with phenol derivatives under specific conditions. One common method includes the use of copper powder as a catalyst, reacting at elevated temperatures around 150°C. The reaction mixture is then processed to adjust the pH and isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
4,4’-(2-Amino-4-methylpyridine-3,5-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino and phenol groups can participate in substitution reactions, often facilitated by catalysts or under acidic/basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acidic or basic catalysts, solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenol or pyridine rings.
科学研究应用
4,4’-(2-Amino-4-methylpyridine-3,5-diyl)diphenol has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
作用机制
The mechanism of action of 4,4’-(2-Amino-4-methylpyridine-3,5-diyl)diphenol involves its interaction with molecular targets such as enzymes. For instance, it inhibits the activity of inducible nitric oxide synthase (iNOS) by binding to its active site, thereby preventing the synthesis of nitric oxide . This inhibition can modulate various biological pathways, making it a compound of interest in therapeutic research.
相似化合物的比较
Similar Compounds
2-Amino-4-methylpyridine: Shares the pyridine core structure but lacks the phenol groups.
2-Amino-5-methylpyridine: Similar structure with a different position of the methyl group.
2-Amino-5-bromo-4-methylpyridine: Contains a bromine atom, adding different reactivity and properties
Uniqueness
4,4’-(2-Amino-4-methylpyridine-3,5-diyl)diphenol is unique due to its dual phenol groups, which enhance its ability to form hydrogen bonds and interact with various biological targets. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
属性
分子式 |
C18H16N2O2 |
|---|---|
分子量 |
292.3 g/mol |
IUPAC 名称 |
4-[6-amino-5-(4-hydroxyphenyl)-4-methylpyridin-3-yl]phenol |
InChI |
InChI=1S/C18H16N2O2/c1-11-16(12-2-6-14(21)7-3-12)10-20-18(19)17(11)13-4-8-15(22)9-5-13/h2-10,21-22H,1H3,(H2,19,20) |
InChI 键 |
ISRXNXQILVVUHS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC=C1C2=CC=C(C=C2)O)N)C3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


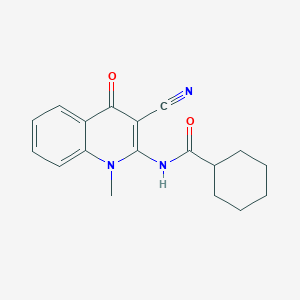

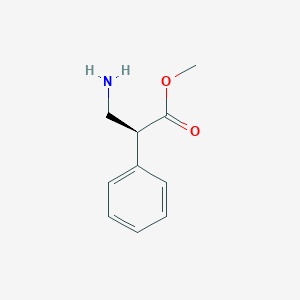

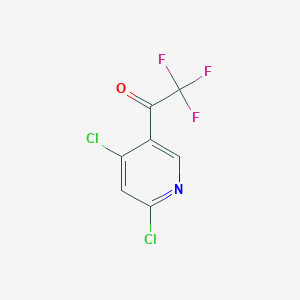
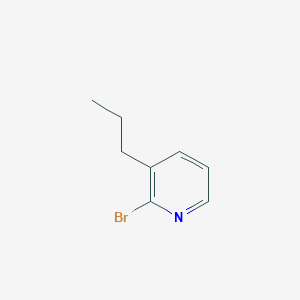
![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B12966481.png)

![Acetonitrile, [(2-hydroxyethyl)amino]-](/img/structure/B12966489.png)

